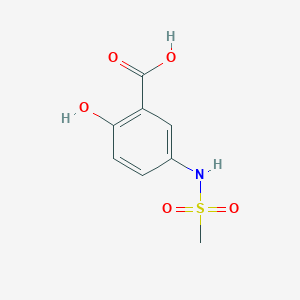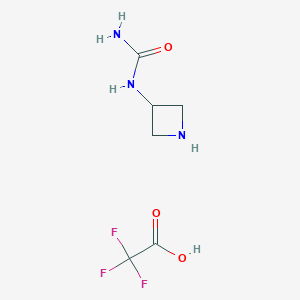
2-Hydroxy-5-methanesulfonamidobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methanesulfonamidobenzoic acid is a chemical compound with the CAS Number: 926243-08-5 . It has a molecular weight of 231.23 and its IUPAC name is 2-hydroxy-5-[(methylsulfonyl)amino]benzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-methanesulfonamidobenzoic acid consists of 24 atoms . These include 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom . The compound contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfonamide .Physical And Chemical Properties Analysis
2-Hydroxy-5-methanesulfonamidobenzoic acid is a solid at room temperature . It should be stored in a dry environment .Applications De Recherche Scientifique
Environmental Impact and Analytical Methods
Occurrence, Fate, and Behavior in Aquatic Environments
Research has highlighted the environmental presence and fate of parabens, chemical cousins to 2-Hydroxy-5-methanesulfonamidobenzoic acid, underscoring their ubiquity in aquatic systems due to widespread usage in consumer products. These studies reveal that, despite wastewater treatments that effectively remove parabens, these compounds persist at low levels in effluents and surface waters, raising concerns about their potential as weak endocrine disruptors and necessitating further examination of their environmental behaviors and effects (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods for Determining Antioxidant Activity
The evaluation of antioxidant activities, a relevant feature for compounds like 2-Hydroxy-5-methanesulfonamidobenzoic acid, involves various analytical techniques. These methodologies, such as ORAC, HORAC, TRAP, and TOSC, are crucial for assessing the potential health benefits and environmental impact of such compounds. This research supports the development of accurate, reliable assays for antioxidant capacity, which could be applicable to 2-Hydroxy-5-methanesulfonamidobenzoic acid in environmental and biological contexts (Munteanu & Apetrei, 2021).
Biochemical Insights and Potential Applications
Photocatalysis and Photosensitization in Environmental Remediation
The exploration of photocatalytic and photosensitizing processes opens up avenues for the environmental application of 2-Hydroxy-5-methanesulfonamidobenzoic acid. Studies on the oxidation of sulfur compounds via photocatalysis highlight the potential of using chemical analogs or derivatives for mitigating pollution in industrial and water treatment contexts. This research points towards innovative strategies for environmental cleanup, where compounds like 2-Hydroxy-5-methanesulfonamidobenzoic acid could play a role in developing more efficient and sustainable remediation technologies (Cantau et al., 2007).
Enzymatic Degradation of Organic Pollutants
The study on the application of redox mediators in conjunction with oxidoreductive enzymes for the degradation of recalcitrant organic compounds, including pharmaceutical pollutants, presents a compelling case for the bio-remediation potential of compounds like 2-Hydroxy-5-methanesulfonamidobenzoic acid. These findings suggest that through biochemical or microbial mediation, it might be possible to enhance the degradation efficiency of persistent organic pollutants, thereby contributing to cleaner environmental technologies (Husain & Husain, 2007).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-5-(methanesulfonamido)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKPCFNDGFDHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methanesulfonamidobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701802.png)

![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2701811.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)
![2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2701815.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2701821.png)
